molecular formula C18H21BrO7 B14331338 Benzoic acid;2-(bromomethoxy)propane-1,3-diol CAS No. 103824-47-1

Benzoic acid;2-(bromomethoxy)propane-1,3-diol

Cat. No.: B14331338
CAS No.: 103824-47-1
M. Wt: 429.3 g/mol
InChI Key: FHOCYNFKBCCMJY-UHFFFAOYSA-N
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Description

Benzoic acid;2-(bromomethoxy)propane-1,3-diol is a compound that combines the properties of benzoic acid and a bromomethoxy-substituted propane diol Benzoic acid is a simple aromatic carboxylic acid, while 2-(bromomethoxy)propane-1,3-diol is a brominated derivative of propane diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-(bromomethoxy)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the bromination of propane-1,3-diol followed by the esterification with benzoic acid. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination reaction . The esterification step can be carried out using a dehydrating agent such as sulfuric acid to promote the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(bromomethoxy)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The bromomethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzoic acid;2-(bromomethoxy)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of benzoic acid;2-(bromomethoxy)propane-1,3-diol involves its interaction with molecular targets and pathways. The bromomethoxy group can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Propane-1,3-diol: A diol used in the production of polymers and as a solvent.

    2-Bromopropane-1,3-diol: A brominated derivative of propane diol with similar reactivity.

Uniqueness

Benzoic acid;2-(bromomethoxy)propane-1,3-diol is unique due to the combination of the aromatic benzoic acid moiety and the bromomethoxy-substituted propane diol. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

103824-47-1

Molecular Formula

C18H21BrO7

Molecular Weight

429.3 g/mol

IUPAC Name

benzoic acid;2-(bromomethoxy)propane-1,3-diol

InChI

InChI=1S/2C7H6O2.C4H9BrO3/c2*8-7(9)6-4-2-1-3-5-6;5-3-8-4(1-6)2-7/h2*1-5H,(H,8,9);4,6-7H,1-3H2

InChI Key

FHOCYNFKBCCMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)OCBr)O

Origin of Product

United States

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